4-(2-Isopropyl-5-methylphenoxy)piperidine
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Overview
Description
4-(2-Isopropyl-5-methylphenoxy)piperidine is a synthetic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula C15H23NO and is known for its potential therapeutic and industrial applications . This compound is a white crystalline powder that is soluble in water and ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)piperidine typically involves the reaction of 2-isopropyl-5-methylphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
4-(2-Isopropyl-5-methylphenoxy)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-(2-Isopropyl-5-methylphenoxy)methylpiperidine: A closely related compound with similar structural features.
Piperidine derivatives: Various piperidine derivatives with different substituents and functional groups.
Uniqueness
4-(2-Isopropyl-5-methylphenoxy)piperidine is unique due to its specific substitution pattern on the phenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H23NO |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)piperidine |
InChI |
InChI=1S/C15H23NO/c1-11(2)14-5-4-12(3)10-15(14)17-13-6-8-16-9-7-13/h4-5,10-11,13,16H,6-9H2,1-3H3 |
InChI Key |
ZRVLJPJLLGDYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2CCNCC2 |
Origin of Product |
United States |
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